molecular formula C17H13N5 B12214619 3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine CAS No. 68384-33-8

3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine

Cat. No.: B12214619
CAS No.: 68384-33-8
M. Wt: 287.32 g/mol
InChI Key: PUAXPNINUHGOMC-UHFFFAOYSA-N
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Description

3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine: is a heterocyclic compound that belongs to the class of pyrazolo-triazines This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine typically involves the construction of the pyrazolo-triazine core followed by the introduction of phenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo-triazines .

Scientific Research Applications

3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazine derivatives

Uniqueness

Compared to similar compounds, 3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine stands out due to its unique substitution pattern and the presence of phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

68384-33-8

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

3,4-diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine

InChI

InChI=1S/C17H13N5/c18-14-11-15-19-20-16(12-7-3-1-4-8-12)17(22(15)21-14)13-9-5-2-6-10-13/h1-11H,(H2,18,21)

InChI Key

PUAXPNINUHGOMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=CC(=N3)N)N=N2)C4=CC=CC=C4

Origin of Product

United States

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